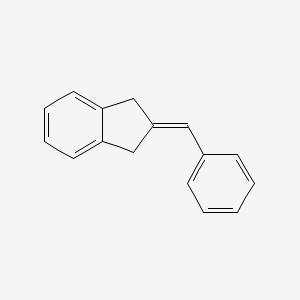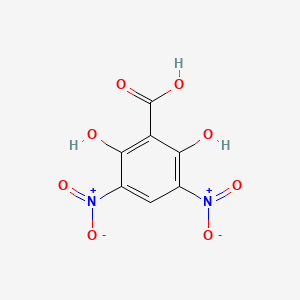![molecular formula C13H14O4 B14708560 dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate CAS No. 18867-39-5](/img/structure/B14708560.png)
dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate is an organic compound with a unique spiro structure. This compound is characterized by its spirocyclic framework, which consists of a bicyclic system where two rings are connected through a single carbon atom. The presence of dimethyl ester groups and a triene system adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the spirocyclic system. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The triene system can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the triene system to a saturated hydrocarbon.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Amines, alcohols
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Amides, esters
Scientific Research Applications
Dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The triene system can participate in electron transfer reactions, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,6-naphthalenedicarboxylate
- Dimethyl 2,6-pyridinedicarboxylate
- 2,4,6-Octatriene, 2,6-dimethyl-
Uniqueness
Dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. Unlike linear or planar compounds, the spiro system provides rigidity and specific spatial orientation, making it valuable in applications requiring precise molecular geometry.
Properties
CAS No. |
18867-39-5 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate |
InChI |
InChI=1S/C13H14O4/c1-16-11(14)9-10(12(15)17-2)13(9)7-5-3-4-6-8-13/h3-10H,1-2H3/t9-,10-/m1/s1 |
InChI Key |
IZTPIQUSURJZRY-NXEZZACHSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](C12C=CC=CC=C2)C(=O)OC |
Canonical SMILES |
COC(=O)C1C(C12C=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)
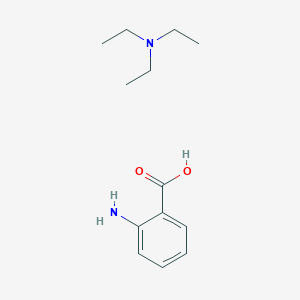


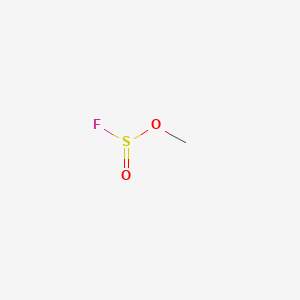
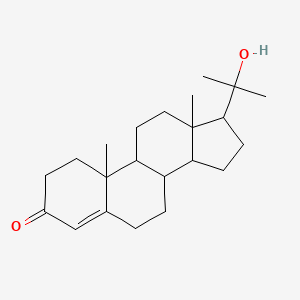

![(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)

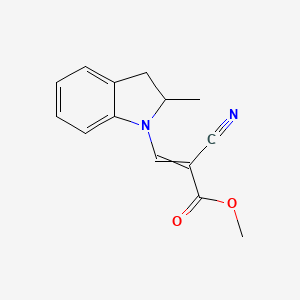
![{[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14708538.png)
![2-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-3-yl acetate](/img/structure/B14708539.png)
